N-(4-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

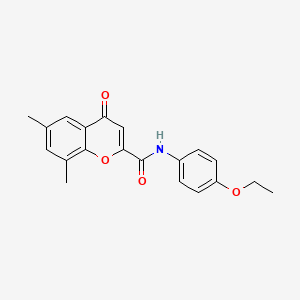

N-(4-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative featuring a bicyclic 4H-chromene core substituted with methyl groups at positions 6 and 8, a ketone at position 4, and a carboxamide moiety at position 2 linked to a para-ethoxyphenyl group. Chromene-based compounds are widely studied for their biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring contributes moderate electron-donating effects and lipophilicity, which may influence solubility, membrane permeability, and target binding compared to analogs with alternative substituents.

Properties

Molecular Formula |

C20H19NO4 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO4/c1-4-24-15-7-5-14(6-8-15)21-20(23)18-11-17(22)16-10-12(2)9-13(3)19(16)25-18/h5-11H,4H2,1-3H3,(H,21,23) |

InChI Key |

WNGRTIBLAVAHER-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-ethoxyaniline with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that chromene derivatives can inhibit cancer cell proliferation by targeting specific enzymes and receptors involved in tumor growth. For example, studies have shown that similar chromene compounds can act as inhibitors of dihydrofolate reductase, a key enzyme in nucleotide synthesis, thereby affecting cancer cell metabolism and survival .

- Antimicrobial Properties : N-(4-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has demonstrated potential antibacterial and antifungal activities. These properties are attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

- Antioxidant Effects : The antioxidant activity of chromene derivatives is significant in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Comparative Insights

When compared to similar compounds within the chromene class, this compound stands out due to its unique combination of functional groups that enhance its biological activity:

| Compound Name | Unique Features |

|---|---|

| 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxamide | Lacks ethoxy group; primarily anticancer activity |

| 4-Oxo-N-(piperidinyl)chromene derivatives | Enhanced receptor modulation capabilities |

Case Studies

Several studies highlight the efficacy of this compound in various applications:

- Anticancer Research : A study demonstrated that this compound inhibited proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Testing : In vitro tests showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .

- Oxidative Stress Mitigation : Research indicated that derivatives of this compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neuroprotection .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to a reduction in disease symptoms. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related chromene-2-carboxamides and other carboxamide derivatives, focusing on substituent effects and hypothetical structure-activity relationships (SAR).

Substituent Variations in Chromene-2-carboxamides

Key analogs include:

Table 1: Comparative Analysis of Chromene-2-carboxamide Derivatives

*Molecular formulas inferred based on substituent variations.

Key Observations:

Substituent Position: Para-substituted derivatives (e.g., 4-ethoxy, 4-methoxy) optimize electronic effects without introducing steric hindrance, favoring interactions with planar binding pockets .

Electron-withdrawing groups (e.g., chloro, trifluoromethyl) increase acidity of the amide proton, which may strengthen hydrogen-bonding interactions with biological targets .

Lipophilicity and Bioavailability: Ethoxy (–OCH₂CH₃) provides intermediate lipophilicity compared to smaller (methoxy) or bulkier (propoxy) alkoxy groups, balancing solubility and cell membrane penetration.

Comparison with Non-Chromene Carboxamides

highlights benzamide derivatives with para-alkoxy substituents (e.g., 4-methoxy, 4-ethoxy, 4-propoxy). While these lack the chromene core, they demonstrate that alkoxy chain length impacts potency and solubility:

- Longer chains (e.g., propoxy) increase lipophilicity but may reduce aqueous solubility.

- Ethoxy offers a compromise between chain length and metabolic stability compared to methoxy (shorter) or isopropoxy (bulkier) .

Biological Activity

N-(4-ethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN O

- IUPAC Name : this compound

- CAS Number : 872866-48-3

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of enzymes involved in neurotransmitter metabolism, particularly monoamine oxidase B (MAO-B). By inhibiting MAO-B, it may help reduce oxidative stress associated with neurodegenerative diseases.

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could mitigate the effects of reactive oxygen species (ROS) in cellular environments.

- Anti-inflammatory Properties : Preliminary studies indicate that chromene derivatives can exhibit anti-inflammatory effects by modulating the activity of cyclooxygenases and lipoxygenases .

Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. By inhibiting MAO-B, these compounds can potentially safeguard neurons from oxidative damage and promote neuronal health .

Anticancer Potential

Chromene derivatives are being investigated for their anticancer activities. Some studies have reported that certain chromene-based compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds in the chromene family have been documented to demonstrate activity against various pathogens, including fungi and bacteria .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.